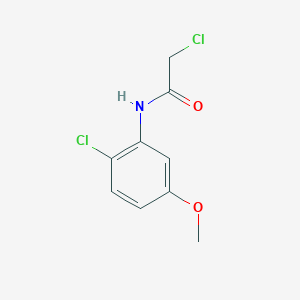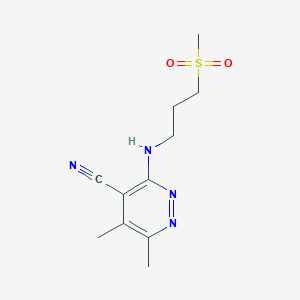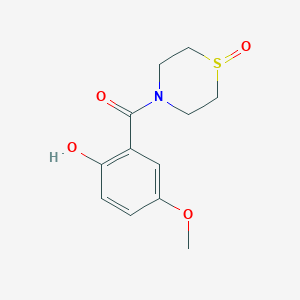![molecular formula C13H12N4O B7588565 N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic uses. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes in the body. Specifically, this compound acts as a full agonist of both CB1 and CB2 receptors, which are the two primary types of cannabinoid receptors in the body. By activating these receptors, this compound can modulate various signaling pathways and produce a wide range of effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been found to have effects on appetite, mood, and cognition, although the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide for lab experiments is its potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further studies are needed to better understand the mechanisms underlying its effects on appetite, mood, and cognition. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regard to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 1,3-diketone with hydrazine hydrate to form pyrazoline, followed by the reaction of the pyrazoline with a cyanomethylated aryl halide to form the desired compound. The final product is then purified using chromatography techniques. The synthesis of this compound is a complex process, and it requires a high level of expertise and equipment.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic uses, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain and has also been found to be effective in reducing inflammation in various tissues. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-12(8-15-17-9)13(18)16-11-4-2-10(3-5-11)6-7-14/h2-5,8H,6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUMZQMMKKCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)